molecular formula C26H22N4O3S2 B2526815 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 1224011-32-8

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2526815
CAS No.: 1224011-32-8
M. Wt: 502.61
InChI Key: QYWIPDVIAVHPRP-UHFFFAOYSA-N
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Description

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Scientific Research Applications

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, similar compounds have been investigated for their potential as tyrosinase inhibitors and anticancer agents . Additionally, the synthesis of new derivatives could be explored .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound acts as an irreversible inhibitor of the EGFR . It binds to the EGFR kinase domain, which prevents the receptor from being activated by its ligands. This inhibition blocks the downstream signaling pathways that lead to cell proliferation and survival.

Biochemical Pathways

The compound affects the EGFR signaling pathway . When EGFR is inhibited, it can no longer activate the downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are responsible for cell survival, proliferation, angiogenesis, and metastasis. Therefore, the inhibition of EGFR leads to the reduction of these cellular functions, which can slow tumor growth and proliferation.

Pharmacokinetics

The compound has been structurally optimized to improve its pharmacokinetic properties . It has improved aqueous solubility and good pharmacokinetic properties, which means it can be effectively absorbed and distributed in the body.

Result of Action

The compound potently inhibits the gefitinib-resistant EGFR (L858R/T790M) kinase and displays strong antiproliferative activity against H1975 non-small cell lung cancer cells . It also shows promising antitumor efficacy in a murine EGFR (L858R/T790M)-driven H1975 xenograft model without effect on body weight .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the benzyl and ethoxyphenyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized organic chemistry literature .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The specific methods would depend on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the benzyl and ethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide lies in its specific structure, which includes a combination of benzyl, ethoxyphenyl, and triazatricyclo groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-2-33-19-12-10-18(11-13-19)28-21(31)16-34-26-29-22-20-9-6-14-27-24(20)35-23(22)25(32)30(26)15-17-7-4-3-5-8-17/h3-14H,2,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWIPDVIAVHPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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